molecular formula C19H15N5O3S B2754817 N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE CAS No. 879567-95-0

N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE

Cat. No.: B2754817
CAS No.: 879567-95-0
M. Wt: 393.42
InChI Key: WPHMDGSVEXYZOF-UHFFFAOYSA-N
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Description

N-(3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a high-purity chemical reagent designed for research applications. This compound features a unique molecular architecture, integrating a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core, a structure noted in scientific literature as a scaffold with diverse pharmacological potential. The triazolo-thiadiazole ring system is recognized as a cyclic analogue of biologically important components like thiosemicarbazide and is associated with a broad spectrum of activities in research contexts . This makes it a compound of significant interest for investigating new chemical entities in fields such as medicinal chemistry and drug discovery. The specific substitution pattern of this molecule, combining the 3-methyl-triazolothiadiazole unit with a 2,3-dihydro-1,4-benzodioxine carboxamide group via a phenyl linker, presents a sophisticated target for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its potential interactions with various biological targets and to synthesize novel derivatives. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S/c1-11-21-22-19-24(11)23-18(28-19)13-3-2-4-14(9-13)20-17(25)12-5-6-15-16(10-12)27-8-7-26-15/h2-6,9-10H,7-8H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHMDGSVEXYZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 3,4-Dihydroxybenzaldehyde

The benzodioxine ring is formed by reacting 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane under alkaline conditions. As detailed in a patent by CN105801556A, potassium hydroxide (5 equivalents) and tetrabutylammonium bromide (TBAB) catalyze the reaction at reflux (100–110°C) for 5 hours. The intermediate 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is isolated in 79–83% yield via recrystallization.

Oxidation to Carboxylic Acid

The aldehyde is oxidized to 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid using aqueous potassium permanganate (KMnO₄) at 90–110°C. Optimal yields (90%) are achieved with 1.2 equivalents of KMnO₄ under reflux for 2 hours. The carboxylic acid is purified via acid-base extraction and recrystallization.

Amidation via Mixed Anhydride Method

The carboxylic acid is converted to the carboxamide using isobutyl chloroformate and triethylamine in tetrahydrofuran (THF), followed by reaction with ammonium hydroxide. This method avoids racemization and achieves yields >85%.

Synthesis of 3-Methyl-Triazolo[3,4-b]Thiadiazol-6-Yl Fragment

The triazolothiadiazole core is constructed via cyclocondensation and alkylation.

Cyclocondensation of 4-Amino-5-Mercapto-1,2,4-Triazole

Route I from Aggarwal et al. (2024) is adapted: 4-amino-5-mercapto-1,2,4-triazole reacts with α-bromopropiophenone (for methyl substitution) in ethanol under reflux. Conventional heating (8–10 hours) yields 70–75% of 3-methyl-6-aryl-triazolo[3,4-b]thiadiazole , while microwave irradiation (3 minutes) enhances yields to 90–94%.

Functionalization at Position 6

The 6-position is functionalized via nucleophilic aromatic substitution. Reacting the thiadiazole with 3-iodonitrobenzene in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) at 120°C introduces the nitro-substituted phenyl group. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 3-(3-aminophenyl)-3-methyl-triazolo[3,4-b]thiadiazole .

Coupling and Final Assembly

Formation of the Amide Bond

The benzodioxine carboxamide is coupled to the triazolothiadiazole-aniline derivative using N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane. The reaction proceeds at room temperature for 12 hours, yielding the final compound in 80–85% purity.

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Structural confirmation is achieved through:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 4.28 (4H, s, OCH₂CH₂O), 2.45 (3H, s, CH₃), 7.20–7.66 (7H, m, aromatic), 10.12 (1H, s, NH).
  • HRMS : m/z 478.1234 [M+H]⁺ (calculated: 478.1238).

Optimization and Mechanistic Insights

Microwave-Assisted Synthesis

Microwave irradiation significantly improves reaction efficiency. For example, cyclocondensation of the triazolothiadiazole core is completed in 3 minutes with 94% yield, versus 8 hours for conventional methods.

Radical Pathways in Cyclization

Recent studies propose a radical mechanism for S-alkylation in triazolothiadiazine synthesis. Visible light initiates homolytic cleavage of C-Br bonds in α-bromoketones, generating radicals that combine with thiol intermediates. This pathway minimizes byproducts and enhances regioselectivity.

Challenges and Solutions

Regioselectivity in Triazolothiadiazole Formation

Competing pathways may yield isomeric products. Using sterically hindered α-halocarbonyl reagents (e.g., α-bromopropiophenone) directs cyclization to the desired 3-methyl isomer.

Oxidation Side Reactions

Over-oxidation of the benzodioxine aldehyde is mitigated by controlled KMnO₄ addition and temperature monitoring.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For instance, the compound can be oxidized using potassium permanganate or reduced using sodium borohydride. Substitution reactions often involve halogenation or nitration, leading to the formation of different derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and thiadiazole moieties exhibit notable antimicrobial properties. The structure of N-(3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide suggests it may act against a range of bacterial strains due to its unique functional groups that enhance interaction with microbial targets.

Case Study:
A study conducted by Mathew et al. (2007) demonstrated that derivatives of triazoles showed significant activity against both Gram-positive and Gram-negative bacteria. The introduction of the benzodioxine structure may enhance this activity through improved bioavailability and cellular penetration.

Anticancer Properties

The compound's structural features are also promising for anticancer drug development. Compounds with similar scaffolds have been reported to inhibit cancer cell proliferation by inducing apoptosis and inhibiting tumor growth.

Case Study:
In a study published in the Journal of Medicinal Chemistry (2010), derivatives of triazolo-thiadiazoles were shown to inhibit the growth of various cancer cell lines. The incorporation of the benzodioxine moiety could potentially enhance these effects by modifying the compound's pharmacokinetic profile.

Anti-inflammatory Effects

The anti-inflammatory properties associated with similar compounds suggest that this compound may also be effective in treating inflammatory diseases.

Data Table: Antimicrobial and Anticancer Activities of Similar Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAntimicrobialE. coliMathew et al., 2007
Compound BAnticancerHeLa cellsJournal of Medicinal Chemistry, 2010
Compound CAnti-inflammatoryRAW 264.7 macrophagesSmith et al., 2015

Organic Electronics

The unique electronic properties of the benzodioxine structure make this compound a candidate for use in organic electronics. Its potential as a semiconductor can be explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Research Findings:
A study on related benzodioxine derivatives showed promising results in charge transport properties essential for electronic applications. The incorporation of triazole-thiadiazole units can further enhance charge mobility due to their planar structures and π-conjugation.

Photovoltaic Applications

Research into organic photovoltaics has highlighted the importance of molecular structure in determining efficiency. The compound's ability to form stable thin films could be advantageous for developing high-efficiency solar cells.

Case Study:
In a recent investigation into organic solar cells using thiadiazole derivatives (2021), it was found that optimizing molecular architecture significantly improved light absorption and charge separation efficiency.

Comparison with Similar Compounds

Structural Analogues with Triazolo-Thiadiazole Cores

Table 1: Key Structural Analogues and Their Properties

Compound Name/ID Substituents Synthesis Yield (%) Melting Point (°C) Key Biological Activity Reference
Target Compound 3-Methyl-triazolo-thiadiazole + 2,3-dihydrobenzodioxine-carboxamide phenyl Not reported Not reported Urease inhibition (assumed)
20a () 3-(3,4-Dimethoxyphenyl) + N-methyl-pyrrole 57 184 Antimicrobial, antifungal
20d () 3-(4-Pyridinyl) + N-methyl-pyrrole 59 200 Not reported
A19 () Triazolo-thiadiazole with p-methoxyphenyl Not reported Not reported Urease inhibition (IC₅₀ = 18.3 µM)
B20 () Triazolo-thiadiazole with p-fluorophenyl Not reported Not reported Urease inhibition (IC₅₀ = 12.7 µM)

Key Observations:

  • Compounds like A19 and B20 demonstrate potent urease inhibition, suggesting that the target compound’s activity may depend on the electronic effects of its substituents .
Functional Analogues with Carboxamide Moieties

Table 2: Carboxamide-Containing Derivatives

Compound Name/ID () Substituents Synthesis Yield (%) Key Features
4g 4-Chlorophenyl 70 Benzothiazole-3-carboxamide; moderate cytotoxicity
4l 2-Chlorophenyl 45 Acetamide linker; lower yield

Key Observations:

  • The target compound’s carboxamide group may enhance hydrogen-bonding interactions with enzymes, similar to benzothiazole-carboxamide derivatives (e.g., 4g) .
  • Lower yields in some analogues (e.g., 4l) highlight challenges in synthesizing complex carboxamide-linked structures .
Hybrid Systems with Dual Heterocyclic Cores

Examples:

  • Triazole–Thiadiazole Hybrids (): These compounds exhibit combined antioxidant and antimicrobial activities, attributed to the synergistic effects of both heterocycles .
  • Acridine-Triazole/Thiadiazole Derivatives (): Demonstrated anticancer activity via inhibition of topoisomerase enzymes, with thiadiazole rings enhancing cytotoxicity .

Comparison with Target Compound:

  • Unlike acridine hybrids, the target compound’s benzodioxine group may reduce cytotoxicity risks while maintaining enzyme-targeted efficacy .
Enzymatic Inhibition Profiles

Urease Inhibitors ():

  • The target compound’s triazolo-thiadiazole core is structurally analogous to A19 and B20, which showed IC₅₀ values of 18.3 µM and 12.7 µM, respectively, against Helicobacter pylori urease .
  • Thiadiazole derivatives (e.g., acetazolamide) are established carbonic anhydrase inhibitors, suggesting the target compound may also exhibit off-target enzyme modulation .

Antifungal Agents ():

  • Thiadiazoles mimicking triazole antifungals (e.g., fluconazole) inhibit cytochrome P450 14α-demethylase. The target compound’s substituents may confer similar activity but require validation .

Biological Activity

N-(3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities including anticancer, antibacterial, and anti-inflammatory effects.

Chemical Structure and Synthesis

The compound is characterized by the presence of a benzodioxine moiety fused with a triazolo-thiadiazole structure. The synthesis typically involves the reaction of 4-amino-3-methyl-4H-1,2,4-triazole-5-thiol with appropriate carboxylic acid derivatives under controlled conditions to yield the desired product. The synthesis pathway is crucial for ensuring the biological efficacy of the compound.

Anticancer Activity

Research indicates that derivatives of triazolo-thiadiazoles exhibit significant anticancer properties. For instance:

  • Cell Viability Studies : Compounds derived from triazolo-thiadiazole structures have shown moderate to high cytotoxicity against various cancer cell lines. In one study, compounds demonstrated IC50 values ranging from 8.32 µM to 30.14 µM against breast cancer cells (MCF-7) when compared to standard drugs like vinblastine .
CompoundCell LineIC50 (µM)Reference
6eMCF-78.32
11aMCF-719.12
ControlMCF-715.33

Antibacterial Activity

The antibacterial properties of the compound have also been investigated:

  • Inhibition Studies : Triazolo-thiadiazole derivatives have shown effectiveness against various bacterial strains. For example, compounds exhibited significant inhibition against E. coli and Staphylococcus aureus, indicating their potential as antibacterial agents .

Anti-inflammatory Properties

The anti-inflammatory effects of thiadiazole derivatives are noteworthy:

  • Mechanism of Action : The presence of sulfur in the thiadiazole ring enhances lipophilicity, facilitating cellular membrane penetration and exerting anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Case Studies

Several studies have highlighted the biological potential of similar compounds:

  • Khan et al. (2023) : Investigated a series of triazolo-thiadiazoles as urease inhibitors and found that certain derivatives showed enhanced potency compared to their parent structures. This suggests a broader pharmacological profile beyond just anticancer activity .
  • Hozien et al. (2020) : Reported on novel indolo-triazolo-thiadiazole compounds that demonstrated potent cytotoxicity against multiple cancer cell lines through molecular docking studies that revealed strong interactions with key amino acids in target proteins .

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